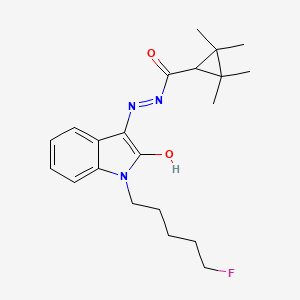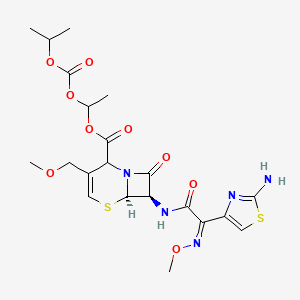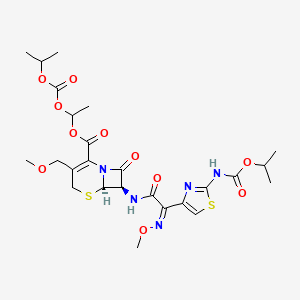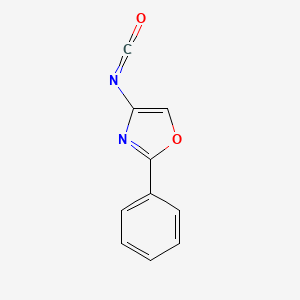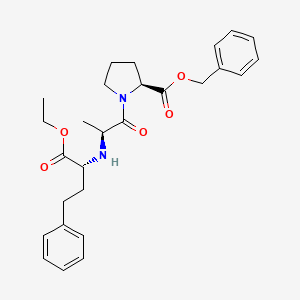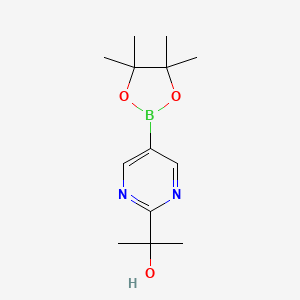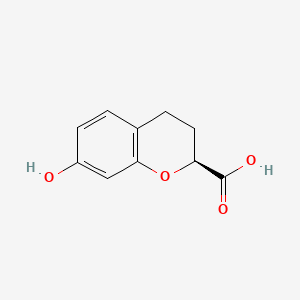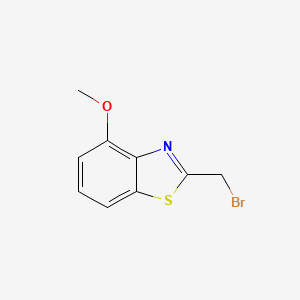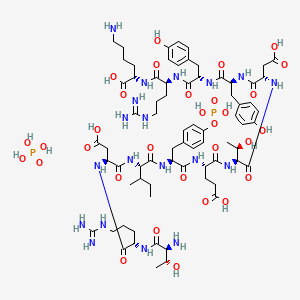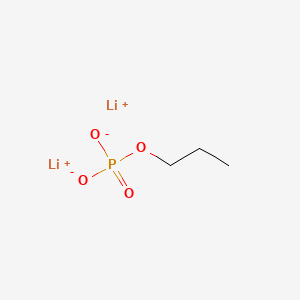
3-(S)-Hydroxypyrrolidinylavanafil
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(S)-Hydroxypyrrolidinylavanafil is a chemical compound that is commonly used in scientific research. It is a derivative of avanafil, a medication used to treat erectile dysfunction. The compound has been found to have potential applications in various fields of research, including drug development and neuroscience.
科学的研究の応用
3-(S)-Hydroxypyrrolidinylavanafil has a wide range of potential applications in scientific research. One of the most promising areas of research is in drug development. The compound has been found to have potent inhibitory effects on phosphodiesterase type 5 (PDE5), an enzyme that is involved in the regulation of blood flow. This makes it a potential candidate for the development of new drugs for the treatment of various conditions such as erectile dysfunction, pulmonary hypertension, and cardiovascular disease.
Another area of research where 3-(S)-Hydroxypyrrolidinylavanafil has shown promise is in neuroscience. The compound has been found to have neuroprotective effects, which could make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
The mechanism of action of 3-(S)-Hydroxypyrrolidinylavanafil is similar to that of avanafil. The compound works by inhibiting the activity of PDE5, which in turn leads to an increase in the levels of cyclic guanosine monophosphate (cGMP). This results in relaxation of the smooth muscles in the blood vessels, leading to increased blood flow.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(S)-Hydroxypyrrolidinylavanafil are similar to those of avanafil. The compound has been found to have potent inhibitory effects on PDE5, leading to increased levels of cGMP and relaxation of the smooth muscles in the blood vessels. This results in increased blood flow, which can have beneficial effects in the treatment of various conditions such as erectile dysfunction, pulmonary hypertension, and cardiovascular disease.
実験室実験の利点と制限
One of the main advantages of using 3-(S)-Hydroxypyrrolidinylavanafil in lab experiments is its potent inhibitory effects on PDE5. This makes it a useful tool for studying the role of PDE5 in various biological processes. However, one limitation of using the compound is its potential toxicity. Studies have shown that high doses of the compound can cause liver damage and other adverse effects.
将来の方向性
There are several future directions for research on 3-(S)-Hydroxypyrrolidinylavanafil. One area of research is in the development of new drugs for the treatment of various conditions such as erectile dysfunction, pulmonary hypertension, and cardiovascular disease. The compound's potent inhibitory effects on PDE5 make it a promising candidate for drug development.
Another area of research is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's neuroprotective effects make it a potential candidate for the development of new drugs for the treatment of these conditions.
In conclusion, 3-(S)-Hydroxypyrrolidinylavanafil is a promising compound with a wide range of potential applications in scientific research. Its potent inhibitory effects on PDE5 make it a potential candidate for the development of new drugs for the treatment of various conditions. Its neuroprotective effects also make it a potential candidate for the treatment of neurodegenerative diseases. However, further research is needed to fully understand the compound's potential and limitations.
合成法
The synthesis of 3-(S)-Hydroxypyrrolidinylavanafil involves the reaction of avanafil with hydroxylamine hydrochloride in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or methanol and is typically carried out under reflux conditions for several hours. The resulting product is then purified using chromatography techniques to obtain pure 3-(S)-Hydroxypyrrolidinylavanafil.
特性
CAS番号 |
330785-58-5 |
|---|---|
製品名 |
3-(S)-Hydroxypyrrolidinylavanafil |
分子式 |
C23H26ClN7O4 |
分子量 |
499.956 |
IUPAC名 |
4-[(3-chloro-4-methoxyphenyl)methylamino]-2-[(2R,3S)-3-hydroxy-2-(hydroxymethyl)pyrrolidin-1-yl]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C23H26ClN7O4/c1-35-19-4-3-14(9-16(19)24)10-27-21-15(22(34)28-12-20-25-6-2-7-26-20)11-29-23(30-21)31-8-5-18(33)17(31)13-32/h2-4,6-7,9,11,17-18,32-33H,5,8,10,12-13H2,1H3,(H,28,34)(H,27,29,30)/t17-,18+/m1/s1 |
InChIキー |
VCNDLBXEFZQPDC-MSOLQXFVSA-N |
SMILES |
COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCC(C4CO)O)Cl |
同義語 |
4-((3-Chloro-4-methoxybenzyl)amino)-2-((2R,3S)-3-hydroxy-2-(hydroxymethyl)pyrrolidin-1-yl)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



